molecular formula C19H20ClN3O B173431 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 185058-65-5

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B173431
CAS RN: 185058-65-5
M. Wt: 341.8 g/mol
InChI Key: SKPVLGLSJVUPFF-UHFFFAOYSA-N
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Description

The compound “1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one” has the molecular formula C19H20ClN3O . It is also known by other names such as 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-benzimidazol-2-one .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . The process involves in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN. Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gives a series of novel compounds .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: InChI=1S/C19H19N3O/c23-19-20-17-8-4-5-9-18(17)22(19)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-10H,11-14H2,(H,20,23) . The compound has a molecular weight of 305.4 g/mol .


Physical And Chemical Properties Analysis

The compound is an off-white powder with a melting point of 149–151 °C . The compound’s 1H NMR and 13C NMR data are also available .

Scientific Research Applications

Synthesis of Imidazoles

The compound belongs to the class of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

Treatment of Diabetes Mellitus

Derivatives of the compound have been used for the treatment of diabetes mellitus . This suggests that the compound could be modified to create effective treatments for this condition .

Synthesis of Fentanyl-derived Opioid Compounds

The compound has been used as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . These new analgesics aim to have potent analgesic activity and reduced side effects .

Crystallographic Studies

The compound has been used in crystallographic studies . It crystallizes with four crystallographically unique molecules in the asymmetric unit, each molecule having a very similar conformation .

Synthesis of Novel Compounds for Neuropathic Pain Treatment

There is a research interest in the synthesis and bioactivity of novel compounds for the treatment of neuropathic pain . The compound could potentially be used in the development of these new treatments .

Synthesis of 3H-imidazo[4,5-b]pyridine Derivatives

The compound could potentially be used in the synthesis of 3H-imidazo[4,5-b]pyridine derivatives. These derivatives could have various applications in scientific research.

Future Directions

While specific future directions for this compound are not mentioned in the available literature, the development of novel compounds with potential antimicrobial and other pharmacological activities continues to be an active area of research .

properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-6-chloro-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-15-6-7-18-17(12-15)21-19(24)23(18)16-8-10-22(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPVLGLSJVUPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611454
Record name 1-(1-Benzylpiperidin-4-yl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one

CAS RN

185058-65-5
Record name 1-(1-Benzylpiperidin-4-yl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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